N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-13-1-4-15(5-2-13)24-9-7-23(8-10-24)12-18(25)22-17-11-14(20)3-6-16(17)21/h1-6,11H,7-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOHERGROAOKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, with the CAS number 882082-02-2, is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, molecular interactions, and biological evaluations.
- Molecular Formula : C18H18F3N3O
- Molar Mass : 349.35 g/mol
- Structural Characteristics : The compound features a difluorophenyl group and a piperazine moiety, which are significant for its interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The characterization of the compound is confirmed through various spectroscopic techniques including NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to piperazine derivatives. While specific data on this compound is limited, related compounds have shown significant antimicrobial activity against various pathogens. For instance, derivatives containing similar structures displayed comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole in vitro .
Anticancer Activity
The anticancer potential of this compound has been assessed through various assays like the MTT assay. Compounds with similar structural motifs have demonstrated promising anticancer activity against different cancer cell lines. For example, certain derivatives exhibited inhibition rates that were lower than standard chemotherapeutics like 5-fluorouracil but still significant enough to warrant further investigation .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance mechanisms. The binding affinities observed in these studies indicate a potential for therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that similar piperazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that fluorinated compounds often enhance antimicrobial potency .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that compounds with piperazine rings showed varying degrees of cytotoxicity. The presence of fluorine substituents was noted to improve activity against specific cancer types .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 882082-02-2 |
| Molecular Formula | C18H18F3N3O |
| Molar Mass | 349.35 g/mol |
| Antimicrobial Activity | Significant (compared to standards) |
| Anticancer Activity | Moderate (lower than 5-FU) |
| Binding Affinity | Effective (docking studies) |
Chemical Reactions Analysis
Reaction Parameters and Optimization
Critical parameters for achieving high yields and purity include:
| Parameter | Optimal Range | Impact on Reaction Efficiency |
|---|---|---|
| Solvent Polarity | Polar aprotic (e.g., DMF) | Accelerates nucleophilic substitution |
| Temperature | 80–120°C | Higher temperatures reduce reaction time |
| Molar Ratio | 1:1.2 (acetamide:piperazine) | Prevents unreacted starting material |
| Catalyst | KI (10 mol%) | Facilitates halogen displacement |
Yield and Purity Data (Analogous Compounds):
| Compound Analogue | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | 78 | 98.5 |
| N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide | 65 | 97.2 |
Side Reactions and By-Product Formation
Common side reactions include:
-
Over-alkylation : Excess acetamide leads to di-substituted piperazine derivatives.
-
Hydrolysis : Unstable intermediates may hydrolyze under prolonged heating, forming carboxylic acids.
-
Oxidation : Piperazine rings may oxidize in the presence of air, requiring inert atmospheres for sensitive reactions .
Mitigation Strategies:
-
Use anhydrous solvents and nitrogen purges.
-
Monitor reaction progress via HPLC or TLC.
Stability Under Reactive Conditions
The compound exhibits moderate stability in acidic or basic media:
| Condition | Stability Profile | Degradation Products |
|---|---|---|
| Aqueous HCl (1M) | Decomposes within 2 hours | 2,5-Difluoroaniline + piperazine derivatives |
| Aqueous NaOH (1M) | Stable for 24 hours | No significant degradation |
| UV Light (254 nm) | Photodegradation in 6 hours | Fluorinated aromatic by-products |
Functional Group Reactivity
Key reactive sites include:
-
Acetamide carbonyl : Susceptible to nucleophilic attack (e.g., hydrolysis or aminolysis).
-
Piperazine nitrogen : Participates in alkylation or acylation reactions.
-
Fluorinated aryl rings : Electron-withdrawing effects enhance electrophilic substitution at met
Comparison with Similar Compounds
N-(2,5-Dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide
- Structure : Replaces the 2,5-difluorophenyl group with a 2,5-dichlorophenyl moiety and substitutes the 4-fluorophenyl on the piperazine with a 3,4-dimethylphenyl group.
- The 3,4-dimethylphenyl group introduces steric bulk, which may alter receptor binding compared to the smaller 4-fluorophenyl group .
N-(2,5-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Structure : Substitutes the 2,5-difluorophenyl with a 2,5-dimethoxyphenyl group.
- This modification may shift activity toward serotonin or dopamine receptor modulation, as seen in other piperazine derivatives .
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 20)
- Structure : Replaces the 2,5-difluorophenyl acetamide with a thiazole ring bearing a 4-methoxyphenyl group.
- The 4-methoxyphenyl group could improve bioavailability compared to halogenated analogs .
Functional Analogues with Antimicrobial Activity
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)
- Structure : Features a benzo[d]thiazol-5-ylsulfonyl group on the piperazine and a 3,5-difluorophenyl acetamide.
- Activity: Exhibits strong gram-positive antibacterial activity (MIC: 2–4 µg/mL). The sulfonyl group and 3,5-difluorophenyl substitution likely enhance hydrophobic interactions with bacterial enzymes, a property less pronounced in the target compound due to its 2,5-difluorophenyl orientation .
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 49)
- Structure : Replaces the difluorophenyl group with a thiazol-2-yl moiety.
- Activity : Demonstrates antifungal activity (MIC: 4–8 µg/mL). The thiazole ring may engage in π-π stacking with fungal cytochrome P450 enzymes, a mechanism absent in the target compound .
Physicochemical and Pharmacokinetic Comparisons
Key Findings and Implications
Halogenation Effects : Fluorine substituents (as in the target compound) improve metabolic stability and target selectivity compared to chlorine or methoxy groups but may reduce lipophilicity and membrane penetration .
Piperazine Modifications : The 4-fluorophenyl group on piperazine optimizes receptor affinity in neuropharmacological agents, while bulkier substituents (e.g., benzo[d]thiazol-5-ylsulfonyl) shift activity toward antimicrobial targets .
Acetamide Tail Diversity : Thiazole or thiazol-2-yl termini enhance antifungal or anti-inflammatory activity, whereas difluorophenyl groups may favor CNS receptor interactions .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
